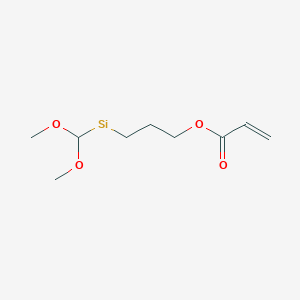
Hydrogen hexachloroiridate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen hexachloroiridate hydrate, also known as dihydrogen hexachloroiridate (IV) hydrate or hexachloroiridium (IV) acid hydrate, is a chemical compound with the formula H2Cl6Ir · xH2O. It is a coordination complex of iridium in the +4 oxidation state, surrounded by six chloride ions and water molecules. This compound is known for its applications in catalysis and electrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogen hexachloroiridate hydrate can be synthesized by dissolving iridium metal or iridium oxide in hydrochloric acid, followed by the addition of chlorine gas. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete dissolution of iridium and formation of the hexachloroiridate complex .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process, but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and chlorine gas flow to maximize yield and purity. The resulting solution is then evaporated to obtain the hydrated crystals .
Chemical Reactions Analysis
Types of Reactions
Hydrogen hexachloroiridate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state iridium complexes.
Substitution: Chloride ligands can be substituted with other ligands such as ammonia or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand substitution reactions often occur in the presence of coordinating solvents like water or ethanol.
Major Products Formed
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium complexes.
Substitution: Various iridium complexes with different ligands.
Scientific Research Applications
Hydrogen hexachloroiridate hydrate has a wide range of applications in scientific research:
Biology: It is employed in the study of iridium-based drugs and their interactions with biological molecules.
Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to form stable complexes with biological targets.
Mechanism of Action
The mechanism by which hydrogen hexachloroiridate hydrate exerts its effects involves the coordination of iridium with various ligands. In catalytic applications, the iridium center facilitates the activation of small molecules such as hydrogen or carbon monoxide, enabling their transformation into valuable products. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the iridium center .
Comparison with Similar Compounds
Hydrogen hexachloroiridate hydrate can be compared with other similar compounds, such as:
Sodium hexachloroiridate (III): Similar in structure but with iridium in the +3 oxidation state.
Potassium hexachloroiridate (IV): Similar in structure but with potassium ions instead of hydrogen.
Iridium (III) chloride hydrate: Contains iridium in the +3 oxidation state and chloride ligands.
This compound is unique due to its specific oxidation state and hydration, which confer distinct properties and reactivity compared to its analogs .
Properties
Molecular Formula |
Cl6H4IrO-4 |
|---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
iridium;tetrachloride;hydrate;dihydrochloride |
InChI |
InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/p-4 |
InChI Key |
AETBNSCSMDEOHW-UHFFFAOYSA-J |
Canonical SMILES |
O.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352343.png)
![Thieno[3,2-d]pyrimidin-4(3H)-one, 7-bromo-2,6-dimethyl-](/img/structure/B12352346.png)







![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone,monohydrochloride](/img/structure/B12352412.png)

![beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI)](/img/structure/B12352421.png)
